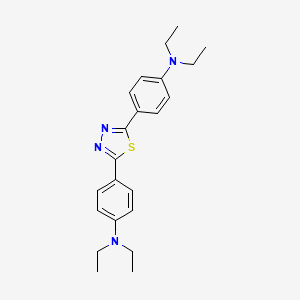
4,4'-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline) is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline) typically involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with N,N-diethylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency in the production process.
化学反应分析
Types of Reactions
4,4’-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
科学研究应用
4,4’-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline) has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. It is also employed in the development of new catalysts and reagents.
Biology: Thiadiazole derivatives have shown potential as antimicrobial and anticancer agents. This compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore the use of this compound in drug development, particularly for its potential to inhibit specific enzymes or pathways involved in disease processes.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). It is also investigated for its potential in photovoltaic devices and sensors.
作用机制
The mechanism of action of 4,4’-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline) involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with enzymes, receptors, or other biomolecules, potentially inhibiting their activity or altering their function. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
相似化合物的比较
Similar Compounds
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: This compound has a similar thiadiazole core but with different substituents, leading to distinct electronic properties and applications.
4,4’-(1,2,5-Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): Another thiadiazole derivative with unique photophysical properties, used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Uniqueness
4,4’-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline) is unique due to its specific electronic structure and the presence of diethylaniline groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in materials science, chemistry, and biology. Its ability to undergo various chemical reactions and its potential biological activity further enhance its versatility and importance in scientific research.
属性
CAS 编号 |
1248-80-2 |
|---|---|
分子式 |
C22H28N4S |
分子量 |
380.6 g/mol |
IUPAC 名称 |
4-[5-[4-(diethylamino)phenyl]-1,3,4-thiadiazol-2-yl]-N,N-diethylaniline |
InChI |
InChI=1S/C22H28N4S/c1-5-25(6-2)19-13-9-17(10-14-19)21-23-24-22(27-21)18-11-15-20(16-12-18)26(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChI 键 |
LGKCTTQKRNEUAL-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


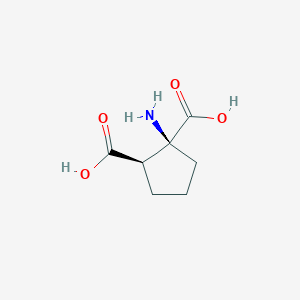
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B14758022.png)
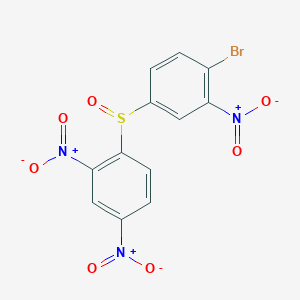
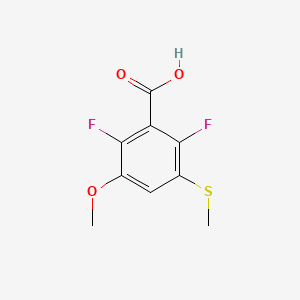
![(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane](/img/structure/B14758058.png)
![14H-Dibenzo[a,h]phenothiazine](/img/structure/B14758068.png)
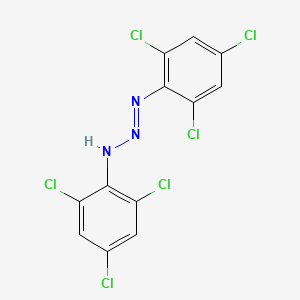
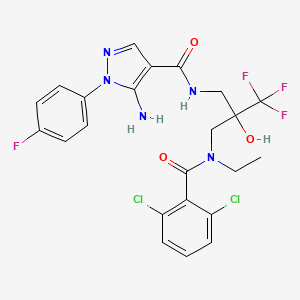

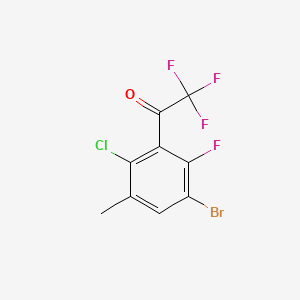

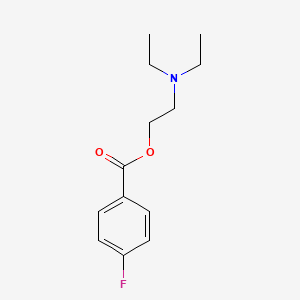
![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)

